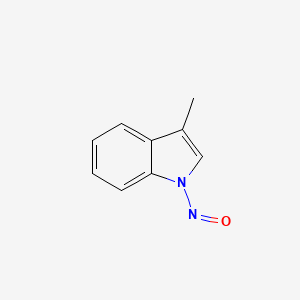

3-Methyl-1-nitroso-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Contemporary Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical and pharmaceutical research. amazonaws.comresearchgate.net This structural motif is not merely a synthetic curiosity but is a privileged scaffold found in a vast array of natural products and synthetic molecules with profound biological activities. Current time information in Bangalore, IN.cleanchemlab.com Its prevalence is a testament to its unique ability to interact with a wide range of biological targets. amazonaws.com

In the realm of medicinal chemistry, the indole framework is a key component in numerous therapeutic agents. Current time information in Bangalore, IN. For instance, the essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor to vital neurochemicals like serotonin. cleanchemlab.com Furthermore, many pharmaceuticals leverage the indole core for their therapeutic effects, including drugs for treating migraines, cancer, and HIV. cleanchemlab.com The versatility of the indole ring allows it to mimic protein structures, making it an invaluable tool in drug discovery and development. amazonaws.com The continuous exploration of indole chemistry has led to a multitude of reports on novel derivatives, highlighting its enduring importance in the quest for new drugs. Current time information in Bangalore, IN.

The indole ring's reactivity, characterized by a high electron density in the pyrrole ring, makes it susceptible to electrophilic substitution, primarily at the C3 position. researchgate.net This inherent reactivity provides a platform for chemists to synthesize a diverse library of compounds for biological screening. cleanchemlab.com

The N-Nitroso Moiety: Electronic and Steric Influences on Indole Reactivity

The introduction of a nitroso (-N=O) group at the N1 position of the indole ring dramatically alters its electronic and steric landscape, thereby influencing its reactivity. The N-nitroso group is generally considered to be strongly electron-withdrawing. hmdb.ca This electronic effect reduces the electron density of the indole nitrogen and, by extension, the entire aromatic system. This modulation of the indole's electronic character can influence its susceptibility to electrophilic attack and other chemical transformations. For instance, the introduction of an electron-withdrawing group on the indole ring can shift its maximum UV absorbance wavelength.

From a steric perspective, the N-nitroso group introduces considerable bulk at the nitrogen atom. A key structural feature of N-nitrosamines is the significant double bond character of the N-N bond, which results in a high rotational barrier. hmdb.ca This restricted rotation can lead to the existence of conformational isomers and can sterically hinder the approach of reagents to the adjacent positions on the indole ring. Steric hindrance is a well-documented phenomenon that can slow down chemical reactions and influence the regioselectivity of a transformation. google.com The interplay of these electronic and steric factors dictates the unique reactivity patterns of N-nitrosoindoles, making them interesting substrates for synthetic exploration. For example, the N-nitroso group can act as a directing group in certain transition-metal-catalyzed reactions.

Overview of 3-Methyl-1-nitroso-1H-indole within the Context of N-Nitrosoindole Derivatives

3-Methyl-1-nitroso-1H-indole is a specific derivative within the broader class of N-nitrosoindoles. Its structure features a methyl group at the C3 position, the most common site for electrophilic attack on the indole ring, and a nitroso group on the indole nitrogen. The synthesis of N-nitrosoindoles can be achieved through the reaction of the corresponding indole with a nitrosating agent, such as sodium nitrite (B80452) in acidic conditions. researchgate.net The reaction typically involves the electrophilic attack of the nitrosonium ion (NO+) on the indole nitrogen. researchgate.net

While detailed research findings and comprehensive spectroscopic data for 3-Methyl-1-nitroso-1H-indole are not extensively available in the public domain, its properties can be inferred from the general chemistry of N-nitrosoindoles and data from closely related compounds. For instance, the related compound 2-methyl-1-nitroso-2,3-dihydro-1H-indole is described as a pale yellow to reddish-brown crystalline solid. smolecule.com

The table below presents some physical and chemical properties of 3-Methyl-1-nitroso-1H-indole and a related compound for context.

| Property | 3-Methyl-1-nitroso-1H-indole | 1-Methyl-3-nitro-1H-indole (for comparison) |

| Molecular Formula | C9H8N2O | C9H8N2O2 |

| Molecular Weight | 160.18 g/mol | 176.17 g/mol nih.gov |

| IUPAC Name | 3-methyl-1-nitroso-1H-indole | 1-methyl-3-nitro-1H-indole nih.gov |

Note: Data for 3-Methyl-1-nitroso-1H-indole is based on its chemical structure, while data for the comparison compound is from PubChem.

The reactivity of 3-Methyl-1-nitroso-1H-indole is expected to be influenced by both the N-nitroso group and the C3-methyl group. The N-nitroso group can be involved in various reactions, including reductions to the corresponding hydrazine (B178648) or amine, and it can also be removed (denitrosation). The presence of the methyl group at the C3 position blocks this site from further electrophilic substitution, which might direct reactions to other positions on the ring.

The following table provides a conceptual overview of potential spectroscopic features of 3-Methyl-1-nitroso-1H-indole based on the characteristics of similar indole derivatives.

| Spectroscopic Data | Expected Features for 3-Methyl-1-nitroso-1H-indole |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the C2-proton, and a singlet for the C3-methyl group. The chemical shifts would be influenced by the electron-withdrawing N-nitroso group. |

| ¹³C NMR | Resonances for the eight carbons of the indole ring system and the methyl carbon. The positions of the signals would reflect the electronic environment created by the N-nitroso and methyl substituents. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Note: This table is predictive and not based on reported experimental data for this specific compound.

In the context of N-nitrosoindole derivatives, 3-Methyl-1-nitroso-1H-indole serves as an example of how substitution on the indole ring can be combined with N-nitrosation to create a diverse range of chemical entities for further synthetic and investigative work.

Structure

3D Structure

Properties

CAS No. |

58567-91-2 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-methyl-1-nitrosoindole |

InChI |

InChI=1S/C9H8N2O/c1-7-6-11(10-12)9-5-3-2-4-8(7)9/h2-6H,1H3 |

InChI Key |

UXTLWKNWGYYBDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)N=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Methyl 1 Nitroso 1h Indole and Analogous Systems

Electrophilic Reactivity of the Indole (B1671886) Ring in N-Nitroso Derivatives

The N-nitroso group generally acts as an electron-withdrawing group, which modulates the inherent nucleophilicity of the indole ring. This electronic influence dictates the regioselectivity of electrophilic substitution reactions.

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The C-3 position is typically the most nucleophilic and reactive site in unsubstituted indoles. nih.gov However, in N-nitroso derivatives, the reactivity pattern is modified. While the C-3 position remains a primary site for substitution, the electron-withdrawing nature of the N-nitroso group can also direct incoming electrophiles to the C-5 position of the benzene (B151609) ring component of the indole structure. This is attributed to resonance stabilization of the intermediates formed during electrophilic attack at these positions.

For instance, studies on N-tosylindoles, an analogous system where the tosyl group is also electron-withdrawing, show that electrophilic nitration occurs preferentially at the C-5 position. In the case of 3-methyl-1-nitroso-1H-indole, the C-3 position is already substituted with a methyl group. Research indicates that if the C-3 position is occupied, electrophilic substitution is strongly directed elsewhere, showcasing a high degree of regioselectivity. nih.gov For example, the bromination of 1-nitrosoindole results in the formation of 1-nitroso-3-bromoindole as the major product, highlighting the reactivity of the C-3 position even in the presence of the N-nitroso group.

Chemical Transformations Involving the N-Nitroso Group

The N-nitroso functional group in 3-Methyl-1-nitroso-1H-indole is the primary center for a variety of chemical transformations, including oxidation, reduction, isomerization, and denitrosation.

The N-nitroso group can be oxidized to an N-nitro (-NO₂) group under the influence of strong oxidizing agents. This conversion transforms N-nitrosoindoles into their corresponding N-nitroindole derivatives. The mechanism is believed to involve an initial electrophilic attack on the nitroso group, followed by the incorporation of an oxygen atom.

Table 1: Oxidative Conversion of N-Nitrosoindoles

| Reagents/Conditions | Product | Mechanistic Detail |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) in acidic media | 1-Nitroindole derivatives | Electrophilic attack at -N=O, oxygen incorporation. |

| Hydrogen peroxide (H₂O₂) in acidic media | 1-Nitroindole derivatives | Electrophilic attack at -N=O, oxygen incorporation. |

The selective reduction of the N-nitroso group offers a direct pathway to N-aminoindoles, which are valuable synthetic intermediates. nii.ac.jp This transformation can be achieved using various reducing agents, with yields reported to be as high as 85% under optimized conditions.

Table 2: Reductive Conversion of N-Nitrosoindoles to N-Aminoindoles

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) in methanol | 1-Amino-3-methylindole and derivatives | Up to 85% |

| Catalytic hydrogenation (H₂/Pd-C) | 1-Amino-3-methylindole and derivatives | Up to 85% |

N-nitrosoindoles can exhibit E/Z isomerization due to the partial double-bond character of the N-N bond, which restricts rotation. researchgate.net This phenomenon is observable in NMR spectroscopy, where the different spatial arrangements of the oxygen atom relative to the indole ring affect the chemical shifts of nearby protons. researchgate.net The equilibrium between the E and Z isomers can be influenced by factors such as the substituents on the indole ring and the solvent. csic.es While aldonitrones typically favor the Z-isomer, those with electron-withdrawing groups can exist in a solvent-dependent equilibrium between E and Z forms. csic.es The energy barrier for isomerization is a key factor; for some compounds, the interconversion between E and Z isomers is possible even at room temperature. imist.ma

Denitrosation, the removal of the nitroso group to regenerate the parent indole, is a significant reaction pathway for N-nitrosoindoles. iitbhu.ac.in This reaction can occur under various conditions and is often considered a primary decomposition pathway. The mechanism can be complex and may involve the intramolecular transfer of the nitroso group to the C-3 position of the indole ring, which then facilitates transnitrosation to other nucleophiles.

A proposed mechanism for denitrosation involves the protonation of the nitroso group by an acid catalyst, such as hydroiodic acid (HI) generated in situ from iodine and a silane. The protonated intermediate is then attacked by a nucleophile (e.g., an iodide ion), leading to the cleavage of the N-N bond and release of the parent amine and a nitrosyl species. iitbhu.ac.in The reaction proceeds efficiently at room temperature, and various functional groups that are susceptible to reduction remain stable under these conditions. iitbhu.ac.in

Cycloaddition Chemistry of N-Nitrosoindoles

N-nitrosoindoles and related N-nitroso systems are valuable partners in cycloaddition reactions, offering pathways to complex heterocyclic structures. Their reactivity is characterized by the participation of the nitroso group in various pericyclic processes.

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. In this context, N-nitroso compounds can act as either the diene or the dienophile. While direct examples involving 3-methyl-1-nitroso-1H-indole are not extensively detailed in the provided results, the reactivity of analogous nitrosoalkenes provides significant insight.

Nitrosoalkenes, generated in situ, readily react with electron-rich olefins to form 1,2-oxazines, which are the expected Diels-Alder cycloadducts. bohrium.com For instance, the reactions of in situ generated α-nitrosoalkenes with various thioketones have been shown to be highly regioselective, yielding 4H-1,5,2-oxathiazines. uzh.ch These reactions highlight the ability of the nitroso group to control the regiochemical outcome of the cycloaddition. uzh.chnih.gov

Furthermore, the cycloaddition of α-nitrosoalkenes with thiochalcones demonstrates high periselectivity and regioselectivity, affording styryl-substituted 4H-1,5,2-oxathiazines as the sole observed hetero-Diels-Alder adduct. nih.gov Computational studies have been employed to rationalize the observed selectivities in these reactions. nih.gov The versatility of this approach is further demonstrated by the reaction of nitrosoalkenes with heterocycles like 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, which leads to both 2- and 3-alkylated products through a hetero-Diels-Alder reaction followed by ring-opening of the cycloadduct. researchgate.net

The scope of dienophiles is not limited to simple alkenes. Reactions with enol ethers and even electron-rich aromatic heterocycles have been reported to yield the corresponding 1,2-oxazines or open-chain oximes. bohrium.com This broad reactivity profile suggests that N-nitrosoindoles could similarly participate in hetero-Diels-Alder reactions, providing access to a diverse range of fused indole derivatives.

A significant transformation involving nitrosoarenes, which are structurally related to N-nitrosoindoles, is their thermal cycloaddition with alkynes to produce N-hydroxyindoles. nih.govnih.gov This reaction is notable for its high regioselectivity, typically yielding 3-substituted indoles from terminal alkynes. acs.org The process is believed to proceed through a stepwise mechanism involving the initial formation of an N-C bond between the nitrosoarene and the alkyne, followed by the formation of a C-C bond. nih.govnih.gov

The reaction can be performed without a catalyst, and its efficiency can be enhanced by trapping the resulting N-hydroxyindoles via alkylation. nih.govacs.org This one-pot procedure allows for the synthesis of various N-alkoxyindoles in moderate to good yields. researchgate.net The scope of this reaction is broad, accommodating various substituted nitrosoarenes and alkynes, including arylacetylenes and propiolates. researchgate.net

Mechanistic studies, combining experimental and computational methods, have provided a detailed picture of this transformation. The reaction is first order in both the nitrosoarene and the alkyne. nih.govnih.gov Kinetic studies have shown that electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne accelerate the reaction. nih.govnih.gov The small kinetic isotope effects observed suggest that C-H bond breaking is not involved in the rate-determining step. nih.govnih.gov Computational studies at the density functional theory (DFT) level support a stepwise, diradical mechanism. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product | Key Findings |

| Nitrosoarenes | Alkynes | N-Hydroxyindoles | Thermal cycloaddition with high regioselectivity. nih.govnih.govacs.org |

| Nitrosoarenes | Alkynes (under alkylating conditions) | N-Alkoxyindoles | Efficient one-pot synthesis. researchgate.net |

| o-Carbomethoxy-nitrosoarenes | Arylacetylenes | Tricyclic acylaziridine indoline (B122111) skeleton | Formation of novel by-products. researchgate.net |

Intramolecular Nitroso Ene Reactions

The intramolecular nitroso ene reaction is another important transformation of nitroso compounds, providing a route to various nitrogen-containing heterocycles. nih.govchemrxiv.org This reaction involves the formation of a C-N bond and a new stereocenter, making it a valuable tool in stereoselective synthesis.

Recent studies have demonstrated the use of biocatalysts, such as horseradish peroxidase (HRP) in combination with glucose oxidase (GOx), to generate reactive acylnitroso species from N-hydroxycarbamates and hydroxamic acids under mild, environmentally friendly conditions. nih.govrsc.org These in situ generated nitroso compounds can then undergo intramolecular ene reactions to produce allylic amides and various N-heterocyclic building blocks with high efficiency. nih.govrsc.org A key advantage of this biocatalytic system is the ability to recycle the aqueous catalyst solution over multiple reaction cycles without significant loss of activity. rsc.org

Furthermore, an iron-catalyzed intramolecular nitroso ene reaction of nitroarenes has been developed to afford six- or seven-membered N-heterocycles. chemrxiv.orgnih.gov This method utilizes an earth-abundant iron catalyst and phenylsilane (B129415) as a reductant. chemrxiv.orgnih.gov The reaction exhibits broad scope, tolerating a range of substituents on the nitroarene and allowing for the diastereoselective construction of various heterocyclic systems. chemrxiv.org Mechanistic investigations indicate that the reaction proceeds via a nitrosoarene intermediate. chemrxiv.orgnih.gov

| Catalyst System | Substrate | Product | Key Features |

| Horseradish Peroxidase/Glucose Oxidase | N-hydroxycarbamates, Hydroxamic acids | Allylic amides, N-Heterocycles | Biocatalytic, environmentally benign, recyclable catalyst. nih.govrsc.org |

| Iron(II) acetate/4,7-dimethoxyphenanthroline | Nitroarenes | Six- or seven-membered N-heterocycles | Earth-abundant catalyst, broad substrate scope, diastereoselective. chemrxiv.orgnih.gov |

Directing Group Effects of the N-Nitroso Moiety in C-H Activation

The N-nitroso group has emerged as a versatile and often traceless directing group in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.netsioc-journal.cn This directing ability stems from the capacity of the nitroso group's lone pair to coordinate with a transition metal, facilitating the activation of a nearby C-H bond, typically at the ortho-position of an aromatic ring. frontiersin.org

Rhodium(III)-catalyzed reactions have been particularly well-explored in this context. For instance, the N-nitroso group can direct the ortho-alkenylation, acylation, alkoxylation, and acyloxylation of N-nitrosoanilines. frontiersin.org A notable application is the synthesis of N-alkyl indoles from N-nitrosoanilines and iodonium (B1229267) ylides, where the nitroso group acts as a traceless directing group. researchgate.net This strategy allows for the construction of structurally diverse indole derivatives under mild conditions. researchgate.net

The N-nitroso group can also play a dual role, acting as both a directing group and an internal nitrosation reagent. researchgate.net In some transformations, the N-O bond of the N-nitrosoaniline can function as an internal oxidant, enabling catalyst recycling without the need for external oxidants. sioc-journal.cn This "traceless" nature, where the directing group is removed in the course of the reaction, is a highly desirable feature in modern organic synthesis. sioc-journal.cnacs.org

| Metal Catalyst | Reaction Type | Substrate | Key Outcome |

| Rhodium(III) | C-H Alkylation/Cyclization | N-Nitrosoanilines and Iodonium Ylides | Synthesis of N-alkyl indoles, nitroso as a traceless directing group. researchgate.net |

| Rhodium(III) | C-H Acylmethylation/Cyclization | N-Nitrosoanilines and Sulfoxonium Ylides | Synthesis of 3-nitrosoindoles, nitroso group acts as directing group and internal nitrosation reagent. researchgate.net |

| Palladium(II) | C-H Hydroxylation | N-Nitrosoanilines | Regiospecific ortho-hydroxylation. researchgate.net |

| Rhodium(III) | Oxidative Coupling | N-Nitrosoanilines and Allyl Alcohols | Synthesis of functionalized N-nitroso ortho β-aryl aldehydes and ketones. frontiersin.org |

Studies on Reaction Kinetics and Thermodynamics for N-Nitrosoindole Transformations

Understanding the kinetics and thermodynamics of reactions involving N-nitrosoindoles is crucial for optimizing reaction conditions and elucidating reaction mechanisms.

For the nitrosoarene-alkyne cycloaddition, kinetic studies have revealed that the reaction is first order in each reactant. nih.govnih.gov The reaction rates are influenced by the electronic nature of the substituents on both the nitrosoarene and the alkyne. Electron-withdrawing groups on the nitrosoarene accelerate the reaction (ρ = +0.4), while electron-donating groups on the alkyne have a similar effect (ρ = -0.9). nih.govnih.gov The kinetic isotope effect for the reaction is close to unity, indicating that C-H bond cleavage is not involved in the rate-limiting step. nih.govnih.gov

Thermodynamic studies on the N-NO bond dissociation energies of N-nitroso compounds, including two N-nitrosoindoles, have been conducted. acs.org These studies have determined both the heterolytic and homolytic N-NO bond dissociation energies. The results indicate that homolysis of the N-NO bond to generate a nitric oxide radical (NO•) and a nitrogen radical is energetically much more favorable than heterolysis. acs.org This finding has implications for understanding the mechanisms of NO-initiated transformations. acs.org

In the context of intramolecular nitroso ene reactions catalyzed by iron, kinetic analysis has shown a first-order rate dependence on the concentrations of the catalyst and the nitroarene substrate. chemrxiv.orgnih.gov Investigation of the temperature dependence of the reaction rate has provided activation parameters (ΔH‡ = 13.5 kcal·mol⁻¹ and ΔS‡ = -39.1 cal·mol⁻¹·K⁻¹), suggesting that the turnover-limiting step is the hydride transfer from the iron catalyst to the coordinated nitroarene through an ordered transition state. chemrxiv.orgnih.gov

Computational and Theoretical Studies on N Nitrosoindole Systems

Application of Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions involving N-nitroso compounds. For instance, DFT calculations have been employed to investigate the nitrosolysis of N-hydroxymethyldialkylamines, a process that shares mechanistic features with reactions involving N-nitrosoindoles. nih.govrsc.org These studies propose plausible reaction mechanisms, such as those involving a redox reaction of nitric acid, which are supported by both experimental and computational results. nih.govrsc.org

In the context of N-nitrosoindole formation, mechanistic studies suggest that the reaction can proceed via an electrophilic attack of a nitrosating agent on the indole (B1671886) nitrogen. researchgate.netnih.govacs.org For example, the reaction of indoles with Angeli's salt to form N-nitrosoindoles is proposed to involve an electrophilic attack of nitroxyl (B88944) (HNO) on the indole nitrogen, followed by a reaction of the intermediate hydroxylamine (B1172632) derivative with oxygen. researchgate.netnih.govacs.org DFT calculations can model the energetics of such pathways, helping to identify the most favorable reaction mechanism.

Furthermore, DFT has been used to study the [3+2] cycloaddition reactions between nitroethene and benzonitrile (B105546) N-oxides, which provides a framework for understanding similar cycloaddition reactions that N-nitrosoindoles might undergo. researchgate.net These studies reveal that such reactions can proceed through a one-step mechanism via asynchronous transition states. researchgate.net

Energetic Landscape Analysis: Identification of Transition States and Reaction Pathways

The analysis of the energetic landscape of a reaction is crucial for understanding its feasibility and predicting its outcome. Computational methods, particularly DFT, allow for the identification and characterization of transition states and the mapping of reaction pathways. For N-nitrosoindole systems, this involves calculating the energies of reactants, intermediates, transition states, and products.

Elucidation of Electronic and Steric Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of N-nitrosoindoles are governed by a delicate interplay of electronic and steric factors. Computational studies provide a quantitative understanding of these effects. For instance, in the thermal denitrosation of N-nitrosoamides, it has been shown that diminishing steric crowding around the N-nitroso moiety and the presence of strongly electron-withdrawing groups increase the yield of the denitrosation product. nih.gov This is because electron-withdrawing groups can stabilize the transition state leading to denitrosation.

The 3-methyl group in 3-Methyl-1-nitroso-1H-indole, being an electron-donating group, would be expected to influence the electronic properties of the indole ring and the N-nitroso moiety. This, in turn, would affect its reactivity in electrophilic and nucleophilic reactions. DFT calculations can quantify these electronic effects through population analysis and the examination of molecular orbitals. Similarly, the steric hindrance provided by the methyl group at the 3-position can influence the approach of reactants, thereby affecting the regioselectivity and stereoselectivity of reactions.

Prediction and Rationalization of Regioselectivity and Stereoselectivity in Reactions Involving N-Nitrosoindoles

Computational chemistry is a powerful tool for predicting and rationalizing the regioselectivity and stereoselectivity of chemical reactions. For indole derivatives, reactions can often occur at different positions, such as the N1 and C3 positions. nih.gov

In the context of N-nitrosoindoles, theoretical studies can help predict whether a reaction will occur at the nitroso group, the indole ring, or involve a concerted mechanism. For example, in the enantioselective N-alkylation of indole analogs, the regioselectivity between N- and C3-alkylation was found to be influenced by the nature of the electrophile and the catalyst. nih.gov A two-point binding model, where the electrophile interacts with the catalyst in a more rigid conformation, was proposed to favor N-alkylation. nih.gov

DFT calculations can be used to model the transition states for different regio- and stereoisomeric products. By comparing the activation energies of these transition states, the most likely outcome of the reaction can be predicted. For instance, in the tandem O-nitroso aldol (B89426)/Michael reaction, DFT calculations successfully rationalized the experimentally observed regioselectivity by showing that the O-selective pathway is energetically more favorable than the N-selective pathway. researchgate.net

Kinetic and Thermodynamic Parameter Calculations (e.g., Activation Energies, Gibbs Free Energies)

Quantum chemical calculations can provide valuable quantitative data on the kinetics and thermodynamics of reactions involving N-nitrosoindoles. Parameters such as activation energies (Ea) and Gibbs free energies of activation (ΔG‡) can be calculated to predict reaction rates, while reaction energies (ΔEr) and Gibbs free energies of reaction (ΔGr) can determine the position of equilibrium.

For example, in the nitrosation of tryptophan, a related indole derivative, kinetic studies have been performed under simulated gastro-intestinal conditions. researchgate.net These studies highlight the influence of pH and other factors on the rate of N-nitrosation. researchgate.net Computational models can complement such experimental studies by providing a detailed energetic profile of the reaction, including the calculation of activation barriers for each elementary step. In the study of the tandem nitroso aldol/Michael reaction, the calculated energetic profiles indicated that both the initial aldol reaction and the subsequent Michael addition are more favorable for the O-selective channel. researchgate.net

Below is a hypothetical data table illustrating the type of kinetic and thermodynamic data that can be obtained from DFT calculations for a reaction involving an N-nitrosoindole.

| Reaction Pathway | Activation Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Path A: N-Denitrosation | 25.3 | 28.1 | -10.2 |

| Path B: C3-Nitration | 30.1 | 32.5 | -15.8 |

| Path C: Cycloaddition | 22.8 | 25.0 | -20.5 |

This table is illustrative and the values are not based on actual calculations for 3-Methyl-1-nitroso-1H-indole.

Advanced Applications of 3 Methyl 1 Nitroso 1h Indole in Synthetic Organic Chemistry

Building Blocks for Highly Functionalized Indole (B1671886) Derivatives

The N-nitroso group in 3-methyl-1-nitroso-1H-indole is more than a simple substituent; it serves as a transient directing and protecting group, facilitating the synthesis of otherwise inaccessible indole derivatives. The acidic N-H proton of an indole can interfere with or prevent certain reactions, such as metallation and subsequent electrophilic substitution. By replacing this proton with a nitroso group, the reactivity of the indole core can be precisely controlled and modulated.

The typical synthetic sequence involves three key steps:

Nitrosation: The parent 3-methyl-1H-indole is treated with a nitrosating agent (e.g., sodium nitrite (B80452) in acidic medium) to form the stable 3-methyl-1-nitroso-1H-indole.

Functionalization: With the nitrogen protected, reactions can be directed to other positions of the indole ring. For example, lithiation can be selectively achieved at the C2 position, followed by quenching with various electrophiles to introduce a wide range of substituents.

Denitrosation: The N-nitroso group is readily cleaved under acidic conditions to regenerate the N-H indole, now bearing the newly introduced functional group.

This strategy effectively uses the N-nitroso moiety as a "removable handle" to guide the synthesis toward specific, highly functionalized products.

Table 1: N-Nitroso Group as a Protecting/Directing Moiety

| Step | Reactant | Reagents/Conditions | Intermediate/Product | Purpose |

| 1. Nitrosation | 3-Methyl-1H-indole | NaNO₂, aq. HCl | 3-Methyl-1-nitroso-1H-indole | Protection of the indole nitrogen. |

| 2. Functionalization | 3-Methyl-1-nitroso-1H-indole | 1. n-BuLi, THF2. Electrophile (E⁺) | 2-E-3-Methyl-1-nitroso-1H-indole | Directed C2-substitution. |

| 3. Denitrosation | 2-E-3-Methyl-1-nitroso-1H-indole | H⁺ (e.g., HCl in EtOH) | 2-E-3-Methyl-1H-indole | Deprotection to yield the final product. |

Synthetic Intermediates for Complex Heterocyclic Scaffolds (e.g., 1,2-Oxazines, Carbazole (B46965) Analogs)

The inherent reactivity of the nitroso group allows 3-methyl-1-nitroso-1H-indole to act as a key building block for constructing more complex heterocyclic frameworks.

1,2-Oxazines: Nitroso compounds are highly effective dienophiles in hetero-Diels-Alder reactions. The electron-deficient N=O double bond of 3-methyl-1-nitroso-1H-indole can participate in [4+2] cycloaddition reactions with conjugated dienes. This reaction proceeds with high regio- and stereoselectivity, providing a direct route to 3,6-dihydro-1,2-oxazine rings fused to the indole nitrogen. These oxazine (B8389632) adducts are valuable synthetic intermediates that can be further transformed into a variety of amino alcohol derivatives through reductive cleavage of the N-O bond.

Table 2: Hetero-Diels-Alder Reaction for 1,2-Oxazine Synthesis

| Diene | Dienophile | Reagents/Conditions | Product |

| 1,3-Butadiene | 3-Methyl-1-nitroso-1H-indole | Organic Solvent, Heat or Lewis Acid Catalyst | 2-(3-Methyl-1H-indol-1-yl)-3,6-dihydro-2H-1,2-oxazine |

Carbazole Analogs: While direct cyclization of N-nitrosoindoles to carbazoles is not a common transformation, the nitroso group can serve as a precursor for functionalities that facilitate such cyclizations. For instance, the reduction of the nitroso group to an N-amino functionality (a hydrazine (B178648) derivative) provides a nucleophilic center that can be used in subsequent ring-closing reactions. A potential, though specialized, route could involve an intramolecular cyclization of a suitably substituted N-aminoindole derivative, forming the six-membered ring required for the carbazole skeleton. Another theoretical pathway involves a Pschorr-type radical cyclization, which would require a 2-aryl-substituted N-nitrosoindole that could be transformed into a diazonium salt intermediate.

Role in the Development of New Carbon-Nitrogen Bond Forming Reactions

3-Methyl-1-nitroso-1H-indole is a valuable substrate for studying and developing novel carbon-nitrogen bond-forming reactions. A prominent example is the Fischer-Hepp rearrangement . When N-nitrosoarylamines, including N-nitrosoindoles, are treated with a strong acid (typically hydrochloric acid), the nitroso group migrates from the nitrogen atom to an activated carbon position on the aromatic ring. In the case of indole, this migration predominantly occurs at the C4-position of the benzene (B151609) ring, resulting in the formation of a 4-nitroso-1H-indole derivative. This reaction constitutes a direct method for forming a C-N bond at the indole nucleus under acidic conditions. The mechanism is thought to involve an intermolecular process where the nitroso group is transferred via a nitrosyl chloride (NOCl) intermediate.

Table 3: Fischer-Hepp Rearrangement of 3-Methyl-1-nitroso-1H-indole

| Reactant | Reagents/Conditions | Product | Bond Formed |

| 3-Methyl-1-nitroso-1H-indole | Concentrated HCl, Ethanol | 3-Methyl-4-nitroso-1H-indole | Carbon-Nitrogen (C4-NO) |

Methodologies for Diverse Functional Group Interconversions from N-Nitrosoindole Precursors

The N-nitroso group is a synthetically flexible handle that can be converted into several other important functional groups, making N-nitrosoindoles versatile precursors in organic synthesis.

Denitrosation (N-NO to N-H): As previously mentioned, the most fundamental interconversion is the removal of the nitroso group to regenerate the parent indole. This is typically accomplished by treatment with various acids, which protonate the nitroso oxygen and facilitate cleavage.

Reduction to N-Aminoindoles (N-NO to N-NH₂): The N-nitroso group can be cleanly reduced to an N-amino group (a hydrazine derivative). This transformation opens up access to a class of highly reactive intermediates. N-aminoindoles can be used in the synthesis of nitrogen-containing heterocycles, such as pyrazoles and triazoles. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or zinc dust in an acidic medium like acetic acid. researchgate.netwhiterose.ac.ukgoogle.com

Rearrangement to C-Nitrosoindoles (N-NO to C-NO): The Fischer-Hepp rearrangement serves as a prime example of a functional group interconversion, moving the nitroso functionality from the nitrogen atom to a carbon atom on the indole's benzene ring. This C-nitroso compound can then undergo further reactions, such as reduction to an amino group or oxidation to a nitro group.

Table 4: Summary of Functional Group Interconversions

| Transformation | Starting Material | Reagents/Conditions | Product | Resulting Functional Group |

| Denitrosation | 3-Methyl-1-nitroso-1H-indole | H⁺ (e.g., HCl, H₂SO₄) | 3-Methyl-1H-indole | N-H Amine (Secondary) |

| Reduction | 3-Methyl-1-nitroso-1H-indole | 1. LiAlH₄2. H₂O | 1-Amino-3-methyl-1H-indole | N-NH₂ (Hydrazine) |

| Rearrangement | 3-Methyl-1-nitroso-1H-indole | Conc. HCl | 3-Methyl-4-nitroso-1H-indole | C-NO (Aromatic C-Nitroso) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.